4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide is a complex organic compound that features a combination of benzenesulfonyl, benzothiazolyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide. The benzothiazole and pyridine moieties are introduced through subsequent reactions involving specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzothiazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiazole and pyridine groups may enhance binding affinity and specificity, leading to selective inhibition of target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-18-7-5-10-21-23(18)26-24(31-21)27(17-19-12-14-25-15-13-19)22(28)11-6-16-32(29,30)20-8-3-2-4-9-20/h2-5,7-10,12-15H,6,11,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSZGEFGCPEUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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